molecular formula C5H4ClN3O2 B13114075 4-Chloro-2-nitropyridin-3-amine CAS No. 1447949-84-9

4-Chloro-2-nitropyridin-3-amine

Cat. No.: B13114075
CAS No.: 1447949-84-9
M. Wt: 173.56 g/mol
InChI Key: DGVLFQWOUBILGE-UHFFFAOYSA-N
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Description

4-Chloro-3-nitropyridin-2-amine (CAS 24484-96-6) is a halogenated nitroaminopyridine derivative characterized by a pyridine ring substituted with a chlorine atom at position 4, a nitro group at position 3, and an amino group at position 2 (Fig. 1). This compound belongs to a class of heterocyclic aromatic molecules widely studied for their roles in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups significantly influence its reactivity, solubility, and intermolecular interactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

1447949-84-9

Molecular Formula

C5H4ClN3O2

Molecular Weight

173.56 g/mol

IUPAC Name

4-chloro-2-nitropyridin-3-amine

InChI

InChI=1S/C5H4ClN3O2/c6-3-1-2-8-5(4(3)7)9(10)11/h1-2H,7H2

InChI Key

DGVLFQWOUBILGE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-nitropyridin-3-amine typically involves the nitration of 4-chloropyridine followed by amination. One common method includes the reaction of 4-chloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 4-chloro-2-nitropyridine is then subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of 4-Chloro-2-nitropyridin-3-amine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-nitropyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Chloro-2-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

  • 4-Chloro-5-nitropyridin-2-amine (CAS 24484-96-6): This isomer features a nitro group at position 5 instead of position 3. However, the electron-withdrawing effects of the nitro group at position 5 may deactivate the ring differently compared to the 3-nitro derivative .
  • N-(4-Chlorophenyl)-3-nitropyridin-2-amine :
    In this derivative, the chloro substituent is on a phenyl ring attached to the pyridine nitrogen. The extended conjugation from the phenyl group increases molecular planarity, as evidenced by crystallographic data showing a dihedral angle of 8.1° between the pyridine and phenyl rings. This structural feature enhances π-π stacking interactions, which are critical in crystal packing and material science applications .

Halogen-Substituted Derivatives

  • 5-Chloro-4-fluoropyridin-2-amine (CAS 1393574-54-3): Replacing the nitro group with fluorine alters the electronic profile. The fluorine atom exerts a weaker electron-withdrawing effect via inductive withdrawal compared to nitro, resulting in higher electron density at the amino group. This increases reactivity in electrophilic aromatic substitution but reduces stability under acidic conditions .
  • 2-Chloro-3-iodopyridin-4-amine (CAS 909036-46-0): The larger iodine atom introduces steric bulk and polarizability, which can influence halogen bonding in crystal structures. This compound’s higher molecular weight (259.52 g/mol vs. 173.57 g/mol for 4-chloro-3-nitropyridin-2-amine) also affects solubility in nonpolar solvents .

Methyl- and Methoxy-Substituted Analogues

  • 4-Methyl-3-nitropyridin-2-amine: The methyl group at position 4 introduces steric hindrance and electron-donating effects, which counteract the electron-withdrawing nitro group. Crystallographic studies reveal a planar pyridine ring with intramolecular hydrogen bonding (N–H⋯O) between the amino and nitro groups, stabilizing the molecular conformation .
  • 6-Chloro-2-methoxy-3-nitropyridine (CAS 40851-91-0) :
    The methoxy group at position 2 enhances solubility in polar solvents due to its electron-donating nature. This derivative is often used in Suzuki-Miyaura coupling reactions, where the methoxy group acts as a directing group .

Structural and Electronic Analysis

Crystallographic Insights

  • 4-Chloro-3-nitropyridin-2-amine: Crystallizes in a monoclinic system (space group P2₁/c) with bond lengths of C–N (1.35 Å) and C–Cl (1.73 Å). The nitro group forms a dihedral angle of 12.5° with the pyridine ring, minimizing steric clashes .
  • N-(4-Chlorophenyl)-3-nitropyridin-2-amine : Exhibits intermolecular N–H⋯O hydrogen bonds (2.89 Å) and C–H⋯Cl interactions (3.32 Å), contributing to a layered crystal structure .

Comparative Data Table

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties Applications
4-Chloro-3-nitropyridin-2-amine 4-Cl, 3-NO₂, 2-NH₂ 173.57 Planar structure, strong H-bonding Pharmaceutical synthesis
4-Methyl-3-nitropyridin-2-amine 4-CH₃, 3-NO₂, 2-NH₂ 153.13 Steric hindrance, intramolecular H-bond Agrochemical intermediates
5-Chloro-4-fluoropyridin-2-amine 5-Cl, 4-F, 2-NH₂ 161.56 High nucleophilicity Material science
N-(4-Chlorophenyl)-3-nitropyridin-2-amine 3-NO₂, 2-NH₂ (pyridine); 4-Cl (phenyl) 264.67 Layered crystal packing Crystal engineering

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